C.I.Acid Orange 87
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Overview
Description
C.I. Acid Orange 87 is a synthetic dye belonging to the azo dye class, characterized by its vibrant orange hue. It is commonly used in various industries, including textiles, leather, and paper, for its excellent dyeing properties. The compound is known for its high solubility in water and its ability to produce bright, intense colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Orange 87 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a naphthol derivative under alkaline conditions.
Industrial Production Methods
Industrial production of C.I. Acid Orange 87 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, in an alkaline medium.
Purification: The resulting dye is purified through filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Orange 87 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the azo bond can occur, resulting in the cleavage of the dye into aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Oxidation products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
C.I. Acid Orange 87 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and photodegradation.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The mechanism of action of C.I. Acid Orange 87 involves its interaction with various molecular targets. The dye molecules can bind to specific sites on proteins and other macromolecules, leading to changes in their structure and function. The azo bond in the dye can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
- C.I. Acid Orange 7
- C.I. Acid Orange 3
- C.I. Acid Orange 10
Comparison
C.I. Acid Orange 87 is unique in its specific hue and dyeing properties compared to other similar compounds. While C.I. Acid Orange 7 and C.I. Acid Orange 3 are also azo dyes with similar applications, C.I. Acid Orange 87 offers distinct advantages in terms of color intensity and stability. Additionally, the specific molecular structure of C.I. Acid Orange 87 allows for unique interactions in various chemical and biological systems.
Properties
CAS No. |
12239-02-0 |
---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
0 |
Synonyms |
C.I.Acid Orange 87 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.